molecular formula C11H16ClNO3 B6609269 methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride CAS No. 1379982-14-5

methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride

Cat. No.: B6609269
CAS No.: 1379982-14-5
M. Wt: 245.70 g/mol
InChI Key: SHTCXXSVTAOFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride, also known as Methyl 4-(2-amino-3-hydroxypropyl)benzoate HCl, is an organic compound that is used in a variety of scientific and medical applications. It is an important building block in the synthesis of a variety of pharmaceuticals, and has been used in the synthesis of drugs such as anti-inflammatory agents, anticonvulsants, and anti-depressants. Methyl 4-(2-amino-3-hydroxypropyl)benzoate HCl also has a wide range of applications in biochemistry and physiology, and is used in laboratory experiments to study the effects of various drugs and compounds on the body.

Mechanism of Action

Methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride acts as a nucleophile, reacting with aryl halides in the presence of a base and a catalyst. The reaction produces a product that is a mixture of the desired product and a side product, which is then purified to yield the desired product.
Biochemical and Physiological Effects
This compound 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride has been used in a variety of biochemical and physiological studies to investigate the effects of drugs and compounds on the body. In particular, it has been used to study the effects of various drugs on the central nervous system, including the effects of anticonvulsants, anti-depressants, and anti-inflammatory agents.

Advantages and Limitations for Lab Experiments

Methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and can be easily synthesized using the Mitsunobu reaction. Additionally, it is a relatively stable compound, and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, and thus must be dissolved in an organic solvent prior to use. Additionally, the Mitsunobu reaction requires the use of a base and a catalyst, which can be difficult to obtain in a laboratory setting.

Future Directions

There are a number of potential future directions for research involving methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride. These include further research into the synthesis of drugs using this compound, as well as research into its biochemical and physiological effects. Additionally, research into the development of more efficient and cost-effective methods for synthesizing this compound could lead to improved drug synthesis. Finally, further research into the use of this compound in laboratory experiments could lead to improved understanding of the effects of drugs and compounds on the body.

Synthesis Methods

Methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride is synthesized using a process known as the Mitsunobu reaction. In this reaction, an aryl halide is reacted with a nucleophilic reagent, such as an amine or an alcohol, in the presence of a base and a catalyst. The reaction produces a product that is a mixture of the desired product and a side product, which is then purified to yield the desired product.

Scientific Research Applications

Methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride has been used in a variety of scientific research applications, including drug synthesis, biochemistry, and physiology. It has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, anticonvulsants, and anti-depressants. It has also been used in biochemical and physiological studies to investigate the effects of drugs and compounds on the body.

Properties

IUPAC Name

methyl 4-(2-amino-3-hydroxypropyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-15-11(14)9-4-2-8(3-5-9)6-10(12)7-13;/h2-5,10,13H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTCXXSVTAOFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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